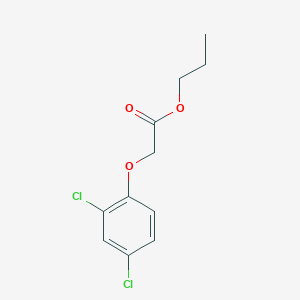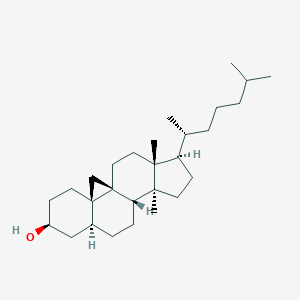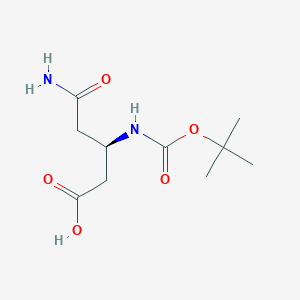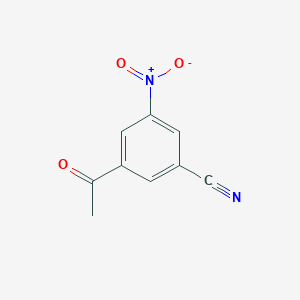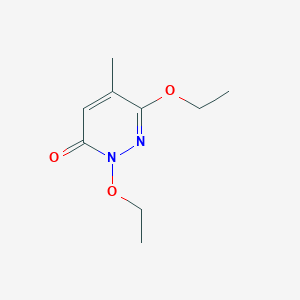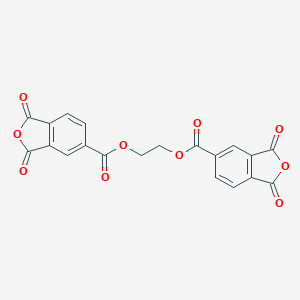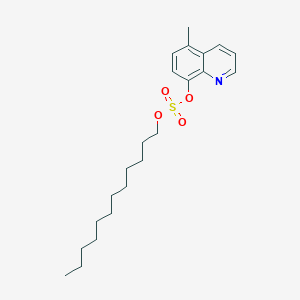
Óxido de cis-estireno
Descripción general
Descripción
cis-Stilbene oxide: is an organic compound that belongs to the class of stilbenes, which are characterized by the presence of a 1,2-diphenylethylene structure. This compound is an epoxide derivative of cis-stilbene and is known for its unique chemical properties and applications in various fields. It is a colorless solid that is practically insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
cis-Stilbene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various complex molecules.
Biology: cis-Stilbene oxide is used in studies related to enzyme activity, particularly epoxide hydrolases, which play a role in the metabolism of xenobiotics.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
cis-Stilbene oxide, also known as trans-Stilbene oxide, is primarily targeted towards the epoxide hydrolase enzyme . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs . The compound’s interaction with this enzyme is a key aspect of its mechanism of action .
Mode of Action
cis-Stilbene oxide interacts with its target, the epoxide hydrolase enzyme, by serving as a substrate for the enzyme . The enzyme catalyzes the hydration of the epoxide group in cis-Stilbene oxide, leading to the formation of a diol . This reaction is a part of the enzyme’s normal function in the metabolism of xenobiotics .
Biochemical Pathways
The primary biochemical pathway affected by cis-Stilbene oxide is the metabolism of xenobiotics . The compound’s interaction with the epoxide hydrolase enzyme leads to its conversion into a diol, a reaction that is a part of the normal function of the enzyme . This reaction can have downstream effects on the overall metabolism of xenobiotics in the body .
Pharmacokinetics
Given its interaction with the epoxide hydrolase enzyme, it can be inferred that the compound is likely metabolized in the liver, where the enzyme is abundantly present . The impact of these ADME properties on the compound’s bioavailability is currently unknown.
Result of Action
The primary result of cis-Stilbene oxide’s action is the conversion of the compound into a diol by the epoxide hydrolase enzyme . This reaction is a part of the normal metabolism of xenobiotics, and can have various molecular and cellular effects depending on the specific context .
Análisis Bioquímico
Biochemical Properties
cis-Stilbene oxide plays a significant role in biochemical reactions. It is a substrate for the enzyme epoxide hydrolase 1 (EPHX1), which catalyzes the hydrolysis of arene and aliphatic epoxides to less reactive and more water-soluble dihydrodiols . This reaction is crucial in the metabolism of endogenous lipids such as epoxide-containing fatty acids .
Cellular Effects
The effects of cis-Stilbene oxide on cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of cis-Stilbene oxide involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to undergo a reaction catalyzed by the enzyme EPHX1, leading to the formation of less reactive dihydrodiols .
Dosage Effects in Animal Models
The effects of cis-Stilbene oxide can vary with different dosages in animal models
Metabolic Pathways
cis-Stilbene oxide is involved in metabolic pathways, interacting with enzymes or cofactors . It is metabolized by the enzyme EPHX1, which is part of the epoxide hydrolase family . This family of enzymes plays a crucial role in the detoxification of epoxide compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Epoxidation of cis-Stilbene: The most common method for preparing cis-stilbene oxide involves the epoxidation of cis-stilbene. This reaction can be carried out using peracids such as meta-chloroperoxybenzoic acid (mCPBA) in an organic solvent like dichloromethane.
Catalytic Epoxidation: Another method involves the use of catalysts such as supported gold nanoparticles in the presence of molecular oxygen.
Industrial Production Methods: Industrial production of cis-stilbene oxide often employs similar epoxidation techniques but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-Stilbene oxide can undergo further oxidation to form various products, including diols and carboxylic acids.
Reduction: Reduction of cis-stilbene oxide can yield cis-stilbene or other reduced derivatives.
Substitution: The epoxide ring in cis-stilbene oxide is reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under mild conditions.
Major Products:
Diols: Formed through the hydrolysis of the epoxide ring.
Substituted Stilbenes: Result from nucleophilic substitution reactions.
Comparación Con Compuestos Similares
trans-Stilbene oxide: The trans isomer of stilbene oxide, which has different chemical and biological properties.
Resveratrol: A naturally occurring stilbene with significant antioxidant and anticancer properties.
Combretastatin A-4: A stilbene derivative with potent anticancer activity.
Uniqueness of cis-Stilbene oxide: cis-Stilbene oxide is unique due to its specific epoxide structure, which makes it highly reactive and useful in various chemical reactions. Its ability to inhibit epoxide hydrolases also sets it apart from other stilbene derivatives, making it valuable in biochemical and pharmacological research.
Propiedades
IUPAC Name |
(2R,3S)-2,3-diphenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCJQKUWGAZPFX-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Aldrich MSDS], Solid | |
| Record name | trans-Stilbene oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cis-stilbene oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1689-71-0, 1439-07-2 | |
| Record name | cis-Stilbene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Stilbene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-α,α-epoxydibenzyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STILBENE OXIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIX80CN6Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

